molecular formula C21H19Cl2NO4S B11505701 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate

Cat. No.: B11505701
M. Wt: 452.3 g/mol
InChI Key: OUUWEHKSZORVEL-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate typically involves multiple steps:

  • Formation of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol

      Starting Materials: 3,5-Dichloropyridine and 4-hydroxyphenol.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

  • Sulfonation

      Starting Materials: 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol and 4-tert-butylbenzenesulfonyl chloride.

      Reaction Conditions: The reaction is typically conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine atoms) on the pyridine ring.
  • Oxidation and Reduction

    • The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions.
    • Reduction reactions can target the nitro groups if present in derivatives of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives if nitro groups are present.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Material Science: Its structural properties make it suitable for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain biological targets.

    Catalysis: Acts as a ligand, stabilizing the transition state and facilitating the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-Dichloropyridin-2-yl)oxy]phenol: Lacks the sulfonate group, making it less versatile in certain applications.

    4-tert-Butylbenzenesulfonate: Lacks the pyridine moiety, which reduces its potential for coordination chemistry.

Uniqueness

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both robust chemical properties and specific reactivity.

Properties

Molecular Formula

C21H19Cl2NO4S

Molecular Weight

452.3 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C21H19Cl2NO4S/c1-21(2,3)14-4-10-18(11-5-14)29(25,26)28-17-8-6-16(7-9-17)27-20-19(23)12-15(22)13-24-20/h4-13H,1-3H3

InChI Key

OUUWEHKSZORVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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